3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
Description
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide features a 3,5-dimethyloxazole moiety linked via a propanamide chain to a 6-methoxy tetrahydrocarbazole scaffold. This hybrid structure combines a heterocyclic oxazole ring—a common pharmacophore in medicinal chemistry—with a partially saturated carbazole system, which is associated with DNA intercalation and kinase inhibition.
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C21H25N3O3/c1-12-15(13(2)27-24-12)8-10-20(25)22-19-6-4-5-16-17-11-14(26-3)7-9-18(17)23-21(16)19/h7,9,11,19,23H,4-6,8,10H2,1-3H3,(H,22,25) |
InChI Key |
MBRGQUJTORMDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the carbazole moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the propanamide linkage: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Selection of cost-effective reagents and solvents: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DCC for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in the development of diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of other chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include:
Inhibition of enzyme activity: .
Modulation of receptor signaling: .
Alteration of ion channel function: .
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : (6S)-1-(3,4-Difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(trans-4-methoxycyclohexyl)-1H-benzimidazol-2-yl]piperidin-2-one
- Key Features: Shares the 3,5-dimethyl-1,2-oxazol-4-yl group linked to a benzimidazole-piperidinone scaffold.
- Activity : Inhibits histone acetyltransferases p300 and CREB-binding protein (CBP), demonstrating antitumor effects .
- Comparison: The oxazole moiety is critical for target engagement, but the benzimidazole and piperidinone systems enhance binding to epigenetic regulators. In contrast, the tetrahydrocarbazole in the target compound may favor interactions with planar biological targets (e.g., DNA or topoisomerases).
Compound B : 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (e.g., 3a–3p)
- Key Features : Pyrazole-carboxamide core with aryl/heteroaryl substitutions.
- Comparison: The carboxamide linkage is structurally analogous to the target compound’s propanamide bridge.
Compound C : N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide Hydrochloride
- Key Features : Contains the 3,5-dimethyloxazole group attached to a propanamide chain and an indene scaffold.
- Activity : Serves as a building block for bioactive molecules, emphasizing the oxazole’s role in enhancing solubility and metabolic stability .
- Comparison : The indene system contrasts with the tetrahydrocarbazole in the target compound, which may confer distinct steric and electronic properties for target selectivity.
Pharmacological and Structural Data Table
Mechanistic Insights
- Role of the Oxazole Moiety : The 3,5-dimethyl substitution on the oxazole ring enhances metabolic stability and facilitates hydrophobic interactions in enzyme binding pockets, as seen in Compound A’s inhibition of p300/CBP .
- Carbazole vs.
- Amide Linker Flexibility : The propanamide chain in the target compound may offer greater conformational flexibility than the rigid carboxamide in Compound B, enabling adaptation to diverse binding sites.
Biological Activity
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 367.4 g/mol. The structure includes an oxazole ring and a carbazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
| InChI Key | MBRGQUJTORMDDW-UHFFFAOYSA-N |
The biological activity of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is hypothesized to involve several mechanisms:
Inhibition of Enzyme Activity: The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
Modulation of Receptor Signaling: It could interact with various receptors to modulate their activity, potentially influencing physiological responses.
Alteration of Ion Channel Function: The compound may affect ion channels' behavior, which can impact neuronal excitability and neurotransmitter release.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For example:
- In vitro studies have shown that derivatives of oxazole and carbazole can inhibit tumor cell proliferation in various cancer cell lines.
Antimicrobial Properties
Some studies suggest that oxazole-containing compounds possess antimicrobial activity:
- Antibacterial Tests: Compounds similar to the target molecule have demonstrated activity against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Given the presence of the carbazole moiety:
- Neuroprotective Studies: Compounds in this class have been evaluated for their potential to protect neuronal cells from oxidative stress and apoptosis.
Study 1: Anticancer Activity
A study published in Pharmacology Reports examined the effects of oxazole derivatives on human colorectal carcinoma cells. The results indicated that these compounds could significantly reduce cell viability at low micromolar concentrations (IC50 values ranging from 0.1 to 1 µM) .
Study 2: Antimicrobial Efficacy
Research published in Antibiotics highlighted that oxazole derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
